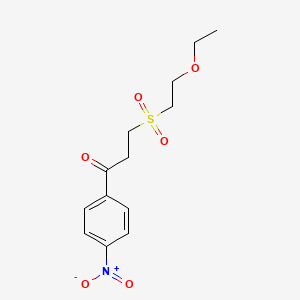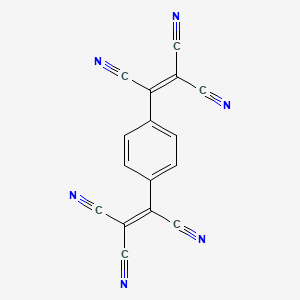![molecular formula C21H30Cl3N6P B14284916 1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride CAS No. 139111-72-1](/img/structure/B14284916.png)
1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride is a compound that belongs to the class of pyridinium salts It is known for its unique structure, which includes three pyridinium rings attached to a central phosphorus atom
Preparation Methods
The synthesis of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride typically involves the reaction of 4-(dimethylamino)pyridine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and transesterifications.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride involves its ability to act as a nucleophilic catalyst. The compound’s pyridinium rings can interact with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. The central phosphorus atom plays a crucial role in these interactions, enhancing the compound’s catalytic efficiency.
Comparison with Similar Compounds
Similar compounds to 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride include other pyridinium salts and phosphorus-containing catalysts. Some examples are:
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with catalytic properties.
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: Known for its use in oxidation reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride lies in its tri-pyridinium structure, which provides enhanced catalytic activity and stability compared to its counterparts .
Properties
CAS No. |
139111-72-1 |
|---|---|
Molecular Formula |
C21H30Cl3N6P |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
1-bis[4-(dimethylamino)pyridin-1-ium-1-yl]phosphanyl-N,N-dimethylpyridin-1-ium-4-amine;trichloride |
InChI |
InChI=1S/C21H30N6P.3ClH/c1-22(2)19-7-13-25(14-8-19)28(26-15-9-20(10-16-26)23(3)4)27-17-11-21(12-18-27)24(5)6;;;/h7-18H,1-6H3;3*1H/q+3;;;/p-3 |
InChI Key |
JLSYPKXENSRSRV-UHFFFAOYSA-K |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)P([N+]2=CC=C(C=C2)N(C)C)[N+]3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)


![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)



